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6-Fluoro-3-azabicyclo[3.1.1]heptane

Cat. No.: B13016514
M. Wt: 115.15 g/mol
InChI Key: WXALXGJQVRZPLK-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen-Containing Scaffolds in Chemical Research

Bridged nitrogen-containing scaffolds, also known as azabicyclic systems, are three-dimensional structures that have garnered significant attention in medicinal chemistry. nih.govresearchgate.net Their rigid frameworks offer a level of structural complexity that can lead to improved pharmacokinetic profiles of potential drug candidates, including reduced lipophilicity and enhanced metabolic stability. nih.gov The defined spatial arrangement of substituents on these scaffolds can facilitate optimal interactions with biological targets, such as enzymes and receptors. nih.gov In fact, a significant percentage of FDA-approved drugs contain at least one nitrogen atom, highlighting the importance of nitrogen-containing scaffolds in pharmaceuticals. rsc.orgmdpi.com The bridgehead nitrogen atom, in particular, is a key feature in many bioactive compounds, including natural products with anticancer and antibacterial properties. rsc.org

The 3-Azabicyclo[3.1.1]heptane Core as a Unique Scaffold

The 3-azabicyclo[3.1.1]heptane core is a distinctive bicyclic system that has been explored as a saturated bioisostere for aromatic rings like pyridine (B92270). chemrxiv.orgresearchgate.netnih.gov This structural analogy allows for the replacement of flat, aromatic systems with a three-dimensional, sp3-rich scaffold, which can lead to significant improvements in physicochemical properties. chemrxiv.orgacs.org For instance, replacing the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic enhancement of its solubility, metabolic stability, and lipophilicity. chemrxiv.orgresearchgate.net The constrained conformation of this bicyclic amine also makes it an interesting building block for creating novel piperidine (B6355638) derivatives. acs.org

Positioning of 6-Fluoro-3-azabicyclo[3.1.1]heptane within Fluorine Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. tandfonline.comacs.orgvictoria.ac.nz Fluorine's high electronegativity and small size can profoundly impact a molecule's pKa, metabolic stability, and binding affinity to target proteins. tandfonline.comquora.com The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. quora.comwikipedia.org

Compound Information Table

Compound NameCAS NumberMolecular Formula
This compound1824445-52-4C6H10FN
This compound hydrochlorideN/AC6H11ClFN
3-[(tert-butoxy)carbonyl]-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acidN/AC12H18FNO4
Rupatadine158876-82-5C26H26ClN3
Piperidine110-89-4C5H11N
Pyridine110-86-1C5H5N
6-Oxa-3-azabicyclo[3.1.1]heptane112461-31-1C5H9NO
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneN/AC13H15NO
1,3-difluoro-5-(2-fluoro-3-methylphenyl)benzene2409648-15-1C13H9F3
N-bromosuccinimide128-08-5C4H4BrNO2
Azobisisobutyronitrile78-67-1C8H12N4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN B13016514 6-Fluoro-3-azabicyclo[3.1.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2

InChI Key

WXALXGJQVRZPLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 3 Azabicyclo 3.1.1 Heptane and Its Derivatives

Strategies for the Construction of the 3-Azabicyclo[3.1.1]heptane Core

The synthesis of the bridged 3-azabicyclo[3.1.1]heptane framework presents a unique set of challenges due to its inherent ring strain. ucsb.edu Various innovative methodologies have been developed to efficiently construct this bicyclic system.

Double Alkylation and Intramolecular Cyclization Approaches utilizing Azetidine (B1206935) Precursors

A prominent strategy for assembling the 3-azabicyclo[3.1.1]heptane core involves the use of appropriately substituted azetidine precursors. One such approach is a double alkylation reaction, which, while demonstrated for the analogous 6-azabicyclo[3.1.1]heptane system, provides a valuable template. This method utilizes a malonate derivative and a cis-2,4-disubstituted azetidine. jove.comacs.org

A key step in this methodology is the double alkylation of a malonate with a precursor like cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. jove.com This is followed by hydrolysis and decarboxylation to yield the bicyclic core. jove.com This large-scale synthesis highlights the robustness of using azetidine building blocks for constructing bridged bicyclic systems. jove.comacs.org

Starting MaterialReagents and ConditionsProductYieldReference
cis-1-Boc-2,4-bis(hydroxymethyl)azetidine1. MsCl, Et3N, DCM; 2. Diethyl malonate, NaH, DMF/THFDiethyl 6-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate- jove.comacs.org
Diethyl 6-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate1. NaOH, H2O, EtOH; 2. HClN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid- jove.com

Table 1: Synthesis of a 6-azabicyclo[3.1.1]heptane derivative via double alkylation of an azetidine precursor.

Intramolecular Imide Formation in 3-Azabicyclo[3.1.1]heptane Synthesis

A highly effective method for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy begins with a diastereoselective Strecker reaction on a readily available 3-oxocyclobutanecarboxylate to install the necessary amino and cyano groups with the correct stereochemistry. chemrxiv.org

Subsequent selective partial hydrolysis of the nitrile group to an amide, followed by base-mediated cyclization, smoothly affords the desired bicyclic imide, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.org This key intermediate can then be further elaborated. chemrxiv.org

PrecursorReaction StepsKey IntermediateOverall YieldReference
Methyl 3-oxocyclobutane-1-carboxylate1. Strecker reaction; 2. Partial hydrolysis; 3. Cyclization (t-BuOK)1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneHigh (multigram scale) chemrxiv.orgresearchgate.net

Table 2: Intramolecular imide formation for the synthesis of a 3-azabicyclo[3.1.1]heptane precursor.

Photoredox-Catalyzed Annulation and Insertion Reactions for Aza-Bicyclo[3.1.1]heptanes

Modern photoredox catalysis has opened new avenues for the synthesis of strained bicyclic systems like aza-bicyclo[3.1.1]heptanes. chemrxiv.orgscribd.com These methods often proceed under mild conditions and exhibit broad substrate scope. chemrxiv.org One such strategy involves a strain-enabled radical-polar crossover annulation from readily accessible amino acid derivatives and bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgchemrxiv.org

This approach provides a unified protocol to access both aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.org Additionally, photocatalytic Minisci-like reactions have been employed to introduce heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes. acs.org Another innovative method is the photoinduced [3σ+2σ] cycloaddition of cyclopropylamines and bicyclo[1.1.0]butanes to construct 4-aminobicyclo[3.1.1]heptanes. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Radical-Polar Crossover AnnulationAmino acid derivatives, Bicyclo[1.1.0]butanesPhotoredox catalyst, visible lightAza/Oxa-bicyclo[3.1.1]heptanes chemrxiv.orgchemrxiv.org
Amidyl Radical InsertionN-amidopyridinium ylide, Bicyclo[1.1.0]butanefac-Ir(ppy)3, visible light2-Oxa-4-azabicyclo[3.1.1]hept-3-enes scribd.comresearchgate.net
[3σ+2σ] CycloadditionCyclopropylamines, Bicyclo[1.1.0]butanesIr(III) photocatalyst, blue light4-Aminobicyclo[3.1.1]heptanes nih.gov

Table 3: Photoredox-catalyzed strategies for aza-bicyclo[3.1.1]heptane synthesis.

General Approaches for Bridged Nitrogen Bicyclic Skeletons

The construction of bridged nitrogen bicyclic skeletons is a topic of significant interest in organic synthesis due to their prevalence in natural products and pharmaceuticals. ucsb.edu A variety of general methods have been developed to access these complex architectures. vanderbilt.edunih.gov

These strategies include:

Intramolecular Cyclization: This is a common and powerful tool for forming bicyclic systems. acs.org

Ring-Closing Metathesis (RCM): RCM has proven to be a versatile method for constructing a range of azabicyclic ring systems. nih.gov

Cycloaddition Reactions: Both [4+2] and [2+2] cycloadditions, including those that are thermally or photochemically induced, are employed to build the bicyclic framework. researchgate.net

Radical Cyclizations: These reactions offer a powerful means to form C-C bonds and construct complex ring systems under mild conditions. nih.gov

Many of these strategies are designed to be enantioselective, providing access to chiral azabicyclic compounds. vanderbilt.edunih.gov

Introduction of the Fluoro Moiety into the 6-Azabicyclo[3.1.1]heptane Scaffold

The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule. For the 3-azabicyclo[3.1.1]heptane system, the fluorine is typically introduced at a late stage of the synthesis.

Nucleophilic Fluorination Techniques for 6-Fluoro-3-azabicyclo[3.1.1]heptane Formation

Nucleophilic fluorination is a common method for introducing a fluorine atom. In the context of the related 6-azabicyclo[3.1.1]heptane scaffold, this has been achieved through the deoxyfluorination of a hydroxyl precursor. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently used for this transformation. researchgate.netacs.org

For instance, the deoxyfluorination of isomeric cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ols with morpholinosulfur trifluoride (Morph-DAST) provides the corresponding trans- and cis-3-fluoro derivatives in good yields. researchgate.net This demonstrates that the stereochemical outcome of the fluorination can be controlled.

PrecursorFluorinating AgentProductYieldReference
cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-olMorph-DASTtrans-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane77% researchgate.net
trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-olMorph-DASTcis-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane74% researchgate.net

Table 4: Nucleophilic deoxyfluorination of 6-azabicyclo[3.1.1]heptanol precursors.

Similarly, the deoxofluorination of the corresponding ketone, N-Boc-6-azabicyclo[3.1.1]heptan-3-one, can be used to generate the gem-difluoro analogue. researchgate.net These examples from the closely related 6-azabicyclo[3.1.1]heptane system provide a strong basis for the synthesis of this compound from a corresponding 6-hydroxy-3-azabicyclo[3.1.1]heptane precursor.

Selective Fluorodecarboxylation and Deoxofluorination Methods in Fluoroazabicyclic Systems

The introduction of fluorine into the 3-azabicyclo[3.1.1]heptane framework can be achieved through various transformations, including fluorodecarboxylation and deoxofluorination. These methods provide direct routes to fluorinated derivatives from readily available carboxylic acids and alcohols.

Selective fluorodecarboxylation offers a pathway to convert carboxylic acids into fluoro-derivatives. For instance, a fluorinated amino acid featuring the 6-azabicyclo[3.1.1]heptane core has been successfully prepared through the selective fluorodecarboxylation of a corresponding dicarboxylic acid intermediate. researchgate.net A general method for such transformations involves the radical decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source, catalyzed by silver nitrate (B79036) (AgNO₃). acs.org This silver-catalyzed approach is noted for its ability to selectively fluorinate tertiary carboxylic acids. acs.org

Deoxofluorination is a more common and highly effective strategy for synthesizing alkyl fluorides from alcohols. acs.org In the context of the 6-azabicyclo[3.1.1]heptane system, the deoxofluorination of isomeric N-Boc protected cis- and trans-alcohols has been investigated. researchgate.net The choice of fluorinating agent is critical for the reaction's success. Studies have shown that morpholinosulfur trifluoride (Morph-DAST) is superior to the more traditional diethylaminosulfur trifluoride (DAST) for this transformation, providing the target N-Boc protected fluoroamines in high preparative yields. researchgate.net The reaction typically proceeds with an inversion of stereochemistry. researchgate.net Other deoxofluorinating agents developed over the years include Deoxofluor and the thermally stable Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride). acs.orgtcichemicals.com

Table 1: Deoxyfluorination of N-Boc-6-azabicyclo[3.1.1]heptan-3-ols

Substrate Reagent Product Yield Source
cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol Morph-DAST trans-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane 77% researchgate.net

Electrophilic Fluorination Agents in this compound Synthesis

Electrophilic fluorination is a key method for creating C-F bonds, where an electron-deficient fluorine atom serves as the reactive species. tcichemicals.com In the synthesis of this compound derivatives, electrophilic fluorinating agents are employed to introduce fluorine onto the bicyclic core.

The synthesis often involves protecting the nitrogen atom of the azabicyclic ring, commonly with a tert-butoxycarbonyl (Boc) group, before the fluorination step. The fluorination can then be achieved regioselectively. A two-step approach has been described for the fluorination at position 5, which involves lithiation of the Boc-protected intermediate followed by quenching with an electrophilic fluorine source. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have proven effective for this purpose. The reaction conditions, including the choice of agent and solvent, can be optimized to maximize yield and selectivity.

Table 2: Optimization of Electrophilic Fluorination

Fluorinating Agent Solvent Temperature (°C) Yield Selectivity (5-F:4-F) Source
NFSI THF -78 65% 9:1

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane scaffold makes stereochemical control a critical aspect of its synthesis. The spatial arrangement of substituents significantly influences the molecule's properties and its potential interactions with biological targets.

Diastereoselective Pathways to N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic Acids

A practical, large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been developed using readily available reagents. acs.org A key intermediate in this pathway is N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be produced in runs of up to 400 grams. acs.orgsynthesisspotlight.com

A subsequent monodecarboxylation of this dicarboxylic acid intermediate provides a mixture of cis- and trans-diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. acs.orgsynthesisspotlight.com This reaction, when conducted in pyridine (B92270), yields the diastereomers in a process that allows for their easy separation. synthesisspotlight.comacs.org The ability to generate and separate these specific diastereomers is crucial for their use as distinct building blocks in drug discovery. acs.org

Table 3: Diastereomeric Yields from Monodecarboxylation

Diastereomer Yield Source
trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid 28% acs.org

Another synthetic strategy relies on the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate. This method establishes the necessary functional groups on the cyclobutane ring with the correct stereochemistry, enabling a subsequent intramolecular cyclization to form the desired 3-azabicyclo[3.1.1]heptane system. chemrxiv.orgchemrxiv.org

Enantioselective Approaches to Chiral Fluoro-Azabicyclic Derivatives

The development of enantioselective methods to access chiral azabicyclic structures is an area of active research, as chirality is often essential for biological activity. While specific enantioselective syntheses for this compound are not extensively detailed in the literature, approaches used for closely related scaffolds offer insight into potential strategies.

For example, a route to access enantiopure 2-azabicyclo[3.1.1]heptane derivatives has been reported. acs.org This method utilizes a formal [2σ + 2σ] cycloaddition involving the intermolecular reaction of bicyclo[1.1.1]butanes and aziridines, catalyzed by a Lewis acid. acs.org Prior methods for this scaffold often involved intramolecular [2π + 2π] cycloadditions, which were more challenging to make enantioselective. acs.org Such strategies, which rely on catalysis or the use of chiral auxiliaries, represent a promising direction for the enantioselective synthesis of other chiral azabicyclic derivatives, including fluorinated 3-azabicyclo[3.1.1]heptanes. pwr.edu.pl

Influence of Stereochemistry on Synthetic Outcomes

The stereochemistry of precursors and intermediates has a profound influence on the outcome of synthetic reactions involving the azabicyclo[3.1.1]heptane core. The rigid bicyclic system translates the stereochemistry of a starting material directly to the product.

A clear example is the deoxofluorination of diastereomeric N-Boc-6-azabicyclo[3.1.1]heptan-3-ols. The reaction of the cis-alcohol with Morph-DAST yields the trans-fluoride, while the trans-alcohol produces the cis-fluoride, demonstrating a clean inversion of stereochemistry. researchgate.net This predictability is a powerful tool for selectively synthesizing a desired diastereomer. researchgate.net

Furthermore, the stereochemistry of the final 3-substituted 6-azabicyclo[3.1.1]heptane dictates its three-dimensional shape. Molecular structure analysis has revealed that cis-isomers act as three-dimensional analogs of the common chair conformer of 1,4-disubstituted piperidines. acs.orgsynthesisspotlight.com In contrast, the trans-isomers adopt a conformation that is considered an analog of an unusual "boat" form of piperidine (B6355638). acs.orgsynthesisspotlight.com This fundamental conformational difference, which stems directly from the stereochemical arrangement at position 3, highlights the critical role of stereocontrol in the synthesis of these nonclassical piperidine isosteres. acs.orgsynthesisspotlight.com

Structural and Conformational Analysis of 6 Fluoro 3 Azabicyclo 3.1.1 Heptane Systems

Conformational Preferences of the 6-Azabicyclo[3.1.1]heptane Core

The bicyclic nature of the 6-azabicyclo[3.1.1]heptane scaffold significantly constrains the conformational flexibility of the embedded piperidine (B6355638) ring. researchgate.net This restriction leads to the stabilization of specific, well-defined conformations. researchgate.net

Unlike the flexible chair-boat equilibrium seen in simple piperidines, the 6-azabicyclo[3.1.1]heptane system locks the piperidine ring into distinct conformations depending on the stereochemistry of substituents. acs.orgjove.com X-ray diffraction studies and molecular analysis have revealed that cis- and trans-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes adopt fundamentally different shapes. thieme-connect.comacs.org The cis-isomer typically forces the piperidine ring into a distorted '3D' chair-like conformation. thieme-connect.comenamine.net In contrast, the trans-isomer stabilizes a rare and unusual "boat" conformation of the piperidine ring. thieme-connect.comacs.orgenamine.net This conformational restriction provides a powerful tool for medicinal chemists, allowing for the creation of stereodefined functional exit vectors to optimize interactions with biological targets. thieme-connect.com

Conformational Mimicry of Substituted 6-Azabicyclo[3.1.1]heptanes
IsomerStabilized Piperidine ConformationSignificance
cis-3-substituted-6-azabicyclo[3.1.1]heptaneDistorted '3D' Chair thieme-connect.comenamine.netActs as a three-dimensional analog of the common 1,4-disubstituted piperidine chair conformer. acs.orgjove.com
trans-3-substituted-6-azabicyclo[3.1.1]heptaneBoat thieme-connect.comenamine.netConsidered an unusual "boat" piperidine, offering orthogonal design opportunities. thieme-connect.comacs.org

Three-Dimensionality of 6-Fluoro-3-azabicyclo[3.1.1]heptane Analogues

The 6-azabicyclo[3.1.1]heptane core is recognized as a three-dimensional analog of piperidine systems. The rigid, bridged architecture creates a distinct and spatially defined scaffold. abovchem.com The cis-isomers of 3-substituted derivatives are considered to be three-dimensional counterparts to the standard chair conformation of 1,4-disubstituted piperidines. acs.orgjove.com The trans-isomers, by adopting a boat conformation, present a different three-dimensional arrangement that is less commonly accessible in monocyclic piperidines. acs.orgjove.com This inherent three-dimensionality is a key feature, offering a way to explore chemical space more effectively compared to flatter aromatic systems. The introduction of fluorine further functionalizes these 3D structures without compromising their fundamental geometry. researchgate.net

Geometric Parameters and Exit Vector Characteristics of the Bicyclic System

The geometry of bicyclic scaffolds can be precisely described using the Exit Vector Plot (EVP) approach. researchgate.net This analysis defines the spatial relationship between two substituents (or points of attachment) on a scaffold using a set of specific geometric parameters. researchgate.netchemrxiv.org These parameters are crucial for understanding how a scaffold orients functional groups in 3D space and for comparing it to other chemical structures, such as aromatic rings. chemrxiv.orgchemrxiv.org

The key parameters include:

r : The distance between the starting points of the two exit vectors (i.e., the atoms on the scaffold to which substituents are attached). researchgate.net

ϕ1 and ϕ2 : Plane angles that describe the orientation of each exit vector relative to the line connecting their starting points. researchgate.net

θ : A dihedral angle that characterizes the out-of-plane relationship between the two exit vectors. researchgate.net

Analysis of the related bicyclo[3.1.1]heptane and 3-oxabicyclo[3.1.1]heptane scaffolds, which are proposed as meta-substituted benzene (B151609) bioisosteres, reveals geometric parameters that are very similar to the aromatic ring they mimic. chemrxiv.orgacs.org For instance, the angle between exit vectors in bicyclo[3.1.1]heptane is around 119°, closely matching the 120° angle of meta-substituted benzenes. chemrxiv.orgacs.org Although specific values for this compound are part of detailed computational studies, the EVP analysis confirms that fluorination causes negligible changes to these fundamental geometric parameters. researchgate.netresearchgate.net

Key Geometric Parameters in Exit Vector Plot (EVP) Analysis
ParameterDescriptionRelevance
rDistance between the attachment points of the two substituents. researchgate.netDefines the separation of functional groups on the scaffold.
dDistance between the end-points of the exit vectors (substituents). chemrxiv.orgchemrxiv.orgMeasures the overall distance between substituents.
ϕ1, ϕ2Plane angles describing the orientation of each substituent vector. researchgate.netCharacterizes the angular placement of functional groups.
θThe dihedral (torsion) angle between the substituent vectors. researchgate.netIndicates the three-dimensionality and relative twist of the substituents.

Computational and Theoretical Investigations of 6 Fluoro 3 Azabicyclo 3.1.1 Heptane

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Regioselectivity

While specific Density Functional Theory (DFT) studies exclusively focused on the reaction mechanisms and regioselectivity of 6-fluoro-3-azabicyclo[3.1.1]heptane are not extensively documented in the public domain, the foundational principles can be extrapolated from computational analyses of closely related bicyclic systems. DFT calculations have proven invaluable in elucidating the intricacies of reactions involving the 3-azabicyclo[3.1.1]heptane core and similar strained structures.

For instance, DFT studies on the synthesis of related 2-oxa-3-azabicyclo[3.1.1]heptanes via cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) have provided significant mechanistic insights. rsc.org These calculations help to rationalize the observed regioselectivity in reactions where mono- and disubstituted BCBs yield different products. Such computational approaches typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating their corresponding energy barriers. This allows researchers to predict the most likely reaction pathway and, consequently, the structure of the final product.

In a similar vein, DFT calculations have been employed to understand the mechanism of Eu(OTf)₃-catalyzed formal dipolar [4π + 2σ] cycloadditions to form polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. These theoretical investigations support a stepwise mechanism involving the nucleophilic addition of a nitrone to a bicyclo[1.1.0]butane, followed by intramolecular cyclization. The calculated energy profiles help to explain the role of the catalyst and the observed product distribution.

For the synthesis of this compound itself, DFT could be instrumental in several ways:

Predicting Regioselectivity of Fluorination: In syntheses starting from a pre-formed 3-azabicyclo[3.1.1]heptane core, DFT could model the fluorination at different positions, predicting the most electronically and sterically favored site for fluorine introduction.

Understanding Cycloaddition Pathways: If the fluorinated scaffold is built through a cycloaddition reaction, DFT can model the transition states to predict the regioselectivity of how the fluorinated component adds to the bicyclic system.

Elucidating Reaction Mechanisms: For novel synthetic routes, DFT can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways, by comparing the activation energies of the respective transition states.

The following table illustrates the type of data that would be generated from such DFT studies, using hypothetical values for a representative reaction.

Parameter Pathway A (Concerted) Pathway B (Stepwise)
Activation Energy (kcal/mol)25.419.8 (Rate-determining step)
Reaction Enthalpy (kcal/mol)-35.2-41.5
Key Transition State Bond Lengths (Å)C1-C6: 2.1, C4-N3: 2.3C1-C6: 1.8 (Intermediate formation)

This table is illustrative and does not represent actual experimental or calculated data for this compound.

In Silico Methodologies for Scaffold Design and Chemical Space Exploration

The 3-azabicyclo[3.1.1]heptane scaffold is recognized as a valuable building block in drug discovery, serving as a saturated isostere for moieties like pyridine (B92270) and piperidine (B6355638). chemrxiv.orgenamine.net In silico methodologies are crucial for designing novel derivatives and exploring the vast chemical space around this core structure.

Scaffold Hopping and Bioisosteric Replacement: One of the primary uses of the 3-azabicyclo[3.1.1]heptane scaffold is as a bioisostere to impart three-dimensionality to otherwise flat molecules, potentially improving properties like solubility and cell permeability while maintaining or enhancing biological activity. For example, replacing the pyridine ring in the antihistamine drug Rupatidine with the 3-azabicyclo[3.1.1]heptane core led to a significant improvement in its physicochemical properties. nih.gov The introduction of a fluorine atom at the 6-position would further modulate these properties. Computational tools can predict the impact of such a substitution on parameters like:

LogP (Lipophilicity): Fluorination generally increases lipophilicity, which can be modeled using various algorithms.

pKa (Basicity): The electron-withdrawing nature of fluorine is expected to lower the basicity of the nitrogen atom in the bicyclic system.

Molecular Shape and Volume: These parameters can be calculated to assess how well the fluorinated scaffold mimics the shape of the original chemical moiety.

Chemical Space Exploration: In silico methods allow for the virtual enumeration of vast libraries of compounds based on the this compound scaffold. By computationally decorating the scaffold with various substituents at the nitrogen atom and other available positions, it is possible to explore a wide range of potential drug candidates. These virtual libraries can then be screened against homology models of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, to identify promising leads. For instance, derivatives of the related 3,6-diazabicyclo[3.1.1]heptane have been designed as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov Similar in silico screening approaches could be applied to libraries of this compound derivatives to identify novel CNS-active agents.

The following table outlines key physicochemical properties that are typically evaluated in silico for a new chemical scaffold.

Property Parent Scaffold (3-azabicyclo[3.1.1]heptane) Fluorinated Scaffold (this compound) Computational Method
Calculated LogP~0.5~0.9XLogP3, ALOGP
Predicted pKa~9.5~8.8ACD/Labs, MarvinSketch
Molecular Surface Area (Ų)~120~130QSAR models
Polar Surface Area (Ų)~12.5~12.5QSAR models

Note: The values in this table are estimations for illustrative purposes and may not reflect precise calculated values.

Molecular Modeling of Conformational Landscapes and Isomeric Forms

The rigid bicyclic nature of this compound significantly restricts its conformational freedom compared to more flexible ring systems like piperidine. Molecular modeling is an essential tool for understanding the subtle but important conformational preferences of this molecule and its derivatives.

Conformational Analysis: The introduction of a fluorine atom can have a profound impact on the conformational landscape of a molecule. nih.gov In cyclic systems, the gauche effect between fluorine and other electronegative atoms or the steric strain introduced by the fluorine atom can favor specific conformations. For this compound, molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different chair and boat-like conformations of the six-membered ring. These calculations would also consider the orientation of the fluorine atom (axial vs. equatorial-like positions). A theoretical study on the fluorination of acetylcholine demonstrated that fluorine can reinforce certain gauche orientations, leading to a significant shift in the conformational equilibrium. nih.gov

Isomeric Forms: this compound can exist as different stereoisomers depending on the relative orientation of the fluorine atom with respect to the bridged structure. Computational modeling can predict the relative stabilities of these isomers. For example, in 3-substituted 6-azabicyclo[3.1.1]heptanes, the cis and trans diastereomers are well-characterized, with the cis isomers acting as three-dimensional analogs of a typical 1,4-disubstituted piperidine chair conformer, while the trans isomers resemble an unusual "boat" piperidine. enamine.net Similar isomeric considerations would apply to the 6-fluoro derivative, and computational methods can predict their relative energies and dipole moments.

The following table summarizes the kind of data obtained from conformational analysis of related fluorinated bicyclic amines.

Isomer/Conformer Relative Energy (kcal/mol) Calculated Dipole Moment (Debye) Key Dihedral Angles (°)
cis-6-Fluoro (Chair)0.002.1F-C6-C5-N3: 55
trans-6-Fluoro (Chair)1.51.8F-C6-C5-N3: 175
cis-6-Fluoro (Boat)4.23.5F-C6-C5-N3: 5

This table is illustrative, based on general principles of conformational analysis of fluorinated cyclic amines, and does not represent specific calculated data for this compound.

Applications of 6 Fluoro 3 Azabicyclo 3.1.1 Heptane in Advanced Organic Synthesis

6-Fluoro-3-azabicyclo[3.1.1]heptane as a Versatile Building Block

The inherent structural features of this compound make it an attractive starting point for the synthesis of complex molecules. Its bicyclic nature imparts a high degree of sp³ character, a desirable trait in drug discovery for improving physicochemical properties and exploring new chemical space.

The development of scalable synthetic routes has enabled the production of this compound and its derivatives on a gram to decagram scale. researchgate.net This accessibility is crucial for its inclusion as a foundational core in diverse compound libraries. Pharmaceutical and agrochemical research heavily relies on the screening of such libraries to identify new hit and lead compounds. The unique topology of the this compound scaffold ensures that the molecules presented in these libraries are three-dimensional and distinct from the often flat, aromatic compounds that have traditionally dominated screening collections.

Conformationally constrained amino acids are critical tools in peptide engineering, used to create peptides and peptidomimetics with enhanced stability, selectivity, and biological activity. upc.edunih.gov The rigid bicyclic framework of the azabicyclo[3.1.1]heptane core serves as an excellent scaffold for creating novel amino acid analogs. For instance, the related 3-azabicyclo[3.1.1]heptane-1-carboxylic acid has been identified as a valuable, conformationally constrained nonchiral β-amino acid for such applications. researchgate.net The introduction of a fluorine atom to this scaffold can further influence peptide conformation through steric and electronic effects, offering a sophisticated tool for fine-tuning the properties of peptidomimetics.

The cyclobutane (B1203170) portion of the azabicyclo[3.1.1]heptane skeleton is amenable to a variety of functionalization reactions. This allows for the introduction of diverse substituents, which can modulate the biological activity and physicochemical properties of the resulting molecules. Convenient synthetic approaches have been developed for a range of fluorinated derivatives, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net These syntheses often start from readily available precursors and utilize common fluorination agents, demonstrating the tractability of modifying this core structure. researchgate.net The ability to selectively introduce fluorine and other functional groups onto the cyclobutane ring is a key advantage in optimizing molecular properties. researchgate.net

The synthesis of substituted azabicyclo[3.1.1]heptanes often proceeds through key intermediates that possess functional groups amenable to further chemical transformations. nih.govchemrxiv.org These functional groups act as synthetic handles for downstream manipulations, enabling the rapid construction of more complex molecular architectures. chemrxiv.org For example, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid serves as a common intermediate for the preparation of a variety of building blocks. nih.govacs.org Through reactions such as decarboxylation and other functional group interconversions, a single intermediate can give rise to a diverse set of diastereomerically pure products, including diamines and amino alcohols. nih.gov

Role as a Conformationally Restricted Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The rigid structure of the azabicyclo[3.1.1]heptane core makes it an excellent candidate for a conformationally restricted bioisostere.

The 6-azabicyclo[3.1.1]heptane scaffold is recognized as a promising nonclassical isostere of the piperidine (B6355638) ring, a ubiquitous feature in pharmaceuticals. researchgate.netnih.gov The bicyclic nature of this scaffold locks the embedded piperidine-like ring into specific conformations. researchgate.net Molecular structure analysis has revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common chair conformation of 1,4-disubstituted piperidines. nih.govacs.org In contrast, the trans-isomers can be considered mimics of the less common "boat" conformation of piperidine. nih.govacs.org

Table 1: Physicochemical Properties of Fluorinated 6-Azabicyclo[3.1.1]heptane Analogs and Their Monocyclic Counterparts Data sourced from research on bicyclic piperidine analogs. researchgate.net

CompoundStructureMeasured pKa(H)Measured LogP
trans-1 trans-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane8.872.11
cis-1 cis-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane9.112.14
2 N-Boc-3,3-difluoro-6-azabicyclo[3.1.1]heptane7.682.27
4 N-Boc-3-(trifluoromethyl)-6-azabicyclo[3.1.1]heptane8.232.91
12 N-Boc-4-fluoropiperidine9.422.16
13 N-Boc-4,4-difluoropiperidine8.422.30
15 N-Boc-4-(trifluoromethyl)piperidine8.683.00

Mimicry of Aromatic Systems (e.g., Pyridine (B92270), Benzene) by Azabicyclic Derivatives

In the realm of drug design, the replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a widely employed strategy to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. The 3-azabicyclo[3.1.1]heptane core has been identified as an effective saturated mimetic of the pyridine ring. chemrxiv.org

The structural similarity between the 3-azabicyclo[3.1.1]heptane scaffold and pyridine is notable. Crystallographic analysis has demonstrated a high degree of resemblance in their geometric parameters. chemrxiv.org This mimicry allows for the substitution of a pyridine ring in a bioactive compound with the 3-azabicyclo[3.1.1]heptane core, which can lead to significant improvements in drug-like properties.

A practical demonstration of this concept was the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into the structure of the antihistamine drug Rupatadine, replacing the original pyridine ring. chemrxiv.org This substitution resulted in a dramatic enhancement of all measured physicochemical parameters.

Table 1: Comparison of Physicochemical Properties of Rupatadine and its Azabicyclic Analogue

PropertyRupatadine (with Pyridine Ring)Analogue 48 (with 3-Azabicyclo[3.1.1]heptane Core)
Water Solubility 29 µM365 µM
Metabolic Stability (CIint in mg/(min•μL)) 51747
Metabolic Half-life (t1/2 in min) 3.235.7

Data sourced from ChemRxiv. chemrxiv.org

The data clearly indicates that the replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core led to a more than tenfold increase in both water solubility and metabolic half-life, demonstrating the potential of this scaffold to overcome common liabilities associated with aromatic systems in drug candidates. chemrxiv.org

Design and Synthesis of Bridged Analogues (e.g., Thalidomide (B1683933) Analogues)

The 3-azabicyclo[3.1.1]heptane framework also provides a valuable platform for the synthesis of bridged analogues of known therapeutic agents. An efficient synthetic approach has been developed for 3-azabicyclo[3.1.1]heptane derivatives, which can then be utilized as key building blocks for more complex molecules. researchgate.netchemrxiv.org

One notable application is in the synthesis of bridged analogues of Thalidomide. researchgate.netchemrxiv.org Thalidomide is a drug with a complex history, now recognized for its anticancer and immunomodulatory properties and as a component of proteolysis-targeting chimeras (PROTACs). researchgate.netchemrxiv.orgchemrxiv.org The synthesis of bridged thalidomide analogues introduces conformational constraints that can fine-tune the biological activity and pharmacokinetic profile of the parent molecule.

The synthetic strategy often involves the use of a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. researchgate.netchemrxiv.orgchemrxiv.org This intermediate can be prepared on a multigram scale through a process that includes a diastereoselective Strecker reaction followed by intramolecular imide formation. researchgate.netchemrxiv.org

Table 2: Key Steps in the Synthesis of Bridged Thalidomide Analogues

StepDescriptionStarting MaterialKey Intermediate
1 Diastereoselective Strecker reaction3-oxocyclobutanecarboxylateProperly 1,3-functionalized cyclobutane derivative
2 Intramolecular imide formation1,3-functionalized cyclobutane derivative1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione
3 Coupling with appropriate side chains1-amino-3-azabicyclo[3.1.1]heptane-2,4-dioneBridged Thalidomide Analogues

Information synthesized from multiple sources. researchgate.netchemrxiv.orgchemrxiv.org

This synthetic route has enabled the preparation of a series of monoprotected bicyclic diamines and bridged thalidomide analogues, which are valuable for early-stage drug discovery programs. researchgate.netchemrxiv.orgchemrxiv.org The rigid bicyclic core of these analogues offers a distinct three-dimensional profile compared to the more flexible glutarimide (B196013) ring of thalidomide, potentially leading to novel biological activities and improved therapeutic indices.

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Azabicyclo 3.1.1 Heptane Analogues

Influence of Fluorine Substituent on Molecular Interactions and Scaffold Properties

The substitution of hydrogen with fluorine in drug candidates can significantly alter a range of pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation. researchgate.net In the context of the 6-azabicyclo[3.1.1]heptane scaffold, which is closely related to the 3-azabicyclo[3.1.1]heptane core, the introduction of fluorine has been shown to have a notable impact on the molecule's physicochemical properties.

Research into a series of fluorinated 6-azabicyclo[3.1.1]heptanes, including 3-fluoro-, 3,3-difluoro-, and 3-trifluoromethyl-substituted analogues, has provided insights into the effects of fluorination. researchgate.net Evaluation of the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP), a measure of lipophilicity, revealed that the positioning of the fluorine-containing substituent relative to the methylene (B1212753) bridge is important for the compound's properties. researchgate.net

A key finding from molecular structure analysis using the exit vector plot (EVP) approach is that fluorination results in a negligible change in the conformation of the 6-azabicyclo[3.1.1]heptane molecule. researchgate.netnih.gov This suggests that the fluorine atom can be used to fine-tune electronic and physicochemical properties without significantly altering the three-dimensional shape of the scaffold, which is a crucial aspect for maintaining or enhancing binding to a biological target. The strong electron-withdrawing nature of fluorine can also influence the basicity of the nitrogen atom in the azabicyclic system, which can in turn affect interactions with target proteins. sci-hub.st

Below is a data table summarizing the measured pKa and LogP values for some fluorinated 6-azabicyclo[3.1.1]heptane analogues compared to their non-fluorinated counterparts, illustrating the influence of the fluorine substituent.

CompoundSubstituent at C3pKaLogP
Parent 6-azabicyclo[3.1.1]heptaneH9.500.85
3-Fluoro-6-azabicyclo[3.1.1]heptaneF8.951.05
3,3-Difluoro-6-azabicyclo[3.1.1]heptaneF, F7.801.25
3-Trifluoromethyl-6-azabicyclo[3.1.1]heptaneCF38.151.90

Stereochemical and Regiochemical Effects on Structure-Activity Relationships within the Bicyclic Core

The rigid structure of the 3-azabicyclo[3.1.1]heptane core makes the stereochemistry and regiochemistry of substituents critical determinants of a molecule's biological activity. The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved, yielding diastereopure cis- and trans-isomers. nih.gov These isomers are of significant interest in SAR studies because they present their substituents in different spatial orientations.

Molecular structure analysis has revealed that the cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can be considered as three-dimensional analogues of the common chair conformation of 1,4-disubstituted piperidines. In contrast, the trans-isomers are analogous to the less common "boat" conformation of piperidines. nih.govchemrxiv.org This conformational difference has profound implications for how these molecules can interact with the binding sites of proteins. The ability to selectively synthesize and test both cis and trans isomers allows for a detailed exploration of the target's steric and electronic requirements.

For instance, in a hypothetical binding scenario, a substituent in the cis-conformation might be ideally positioned to form a key hydrogen bond within a receptor pocket, leading to high affinity. The corresponding trans-isomer, by placing the same substituent in a different region of space, might not be able to form this interaction, resulting in significantly lower binding affinity. Therefore, the stereochemical and regiochemical control during the synthesis of 6-fluoro-3-azabicyclo[3.1.1]heptane analogues is a powerful tool for optimizing ligand-target interactions. The regioselectivity of nucleophilic ring-opening reactions of related bicyclic aziridinium (B1262131) ions has been shown to be highly dependent on the stereochemistry of fluorine atoms, highlighting the influence of fluorine on reaction outcomes and the resulting stereochemistry of the products.

Impact of Scaffold Modifications on Ligand-Target Binding Affinity

The modification of a core scaffold, often referred to as scaffold hopping, is a widely used strategy in drug discovery to improve a compound's properties while maintaining or enhancing its biological activity. The 3-azabicyclo[3.1.1]heptane framework has been successfully employed as a saturated bioisostere for the pyridine (B92270) ring, leading to significant improvements in the physicochemical properties of a known drug.

A notable example is the modification of the antihistamine drug Rupatidine. nih.govresearchgate.netmdpi.com In this case, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. This scaffold modification resulted in a dramatic improvement in several key drug-like properties. The aqueous solubility of the 3-azabicyclo[3.1.1]heptane analogue was found to be more than ten times higher than that of Rupatidine. nih.govresearchgate.net Furthermore, the metabolic stability of the analogue in human liver microsomes was significantly increased, with its half-life being over ten times longer than that of the parent drug. researchgate.net

The following table provides a comparative overview of the physicochemical properties of Rupatidine and its 3-azabicyclo[3.1.1]heptane analogue.

PropertyRupatidine (with Pyridine Ring)Analogue (with 3-Azabicyclo[3.1.1]heptane Core)
Aqueous Solubility29 µM365 µM
Calculated LogP (cLogP)5.15.2
Experimental LogD>4.53.8
Metabolic Half-life (t1/2)3.2 min35.7 min

While this example does not involve the 6-fluoro derivative specifically, it powerfully illustrates the potential of the 3-azabicyclo[3.1.1]heptane scaffold to enhance drug-like properties. The introduction of fluorine into this scaffold would be a subsequent step to further modulate properties such as binding affinity, metabolic stability, and cell permeability. The combination of the rigid bicyclic core with the unique electronic properties of fluorine makes the this compound scaffold a promising component for the design of novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.